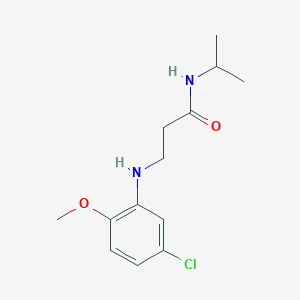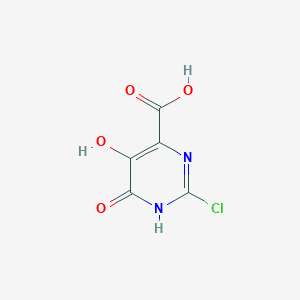
Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate typically involves the reaction of 2-amino-4-methylbenzyl alcohol with an appropriate dioxolane precursor. The reaction is usually carried out under acidic conditions to facilitate the formation of the dioxolane ring. The esterification of the resulting intermediate with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid yields the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
科学研究应用
Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The dioxolane ring can also participate in interactions with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
相似化合物的比较
Similar Compounds
- Methyl 2-(2-(2-amino-4-methylphenyl)-1,3-dioxolan-2-yl)acetate
- Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxane-2-yl)acetate
- Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolane-2-yl)propanoate
Uniqueness
Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dioxolane ring and the amino group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC 名称 |
methyl 2-[2-[(2-amino-4-methylphenyl)methyl]-1,3-dioxolan-2-yl]acetate |
InChI |
InChI=1S/C14H19NO4/c1-10-3-4-11(12(15)7-10)8-14(9-13(16)17-2)18-5-6-19-14/h3-4,7H,5-6,8-9,15H2,1-2H3 |
InChI 键 |
KZJCRFJIKXEGKR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CC2(OCCO2)CC(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)isobutyramide](/img/structure/B14897909.png)
![5-Butyl-2-[4-(4-heptylcyclohexyl)phenyl]pyridine](/img/structure/B14897912.png)
![2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine](/img/structure/B14897929.png)





![n-(Benzo[d][1,3]dioxol-4-ylmethyl)-2-(1h-pyrazol-1-yl)ethan-1-amine](/img/structure/B14897959.png)




